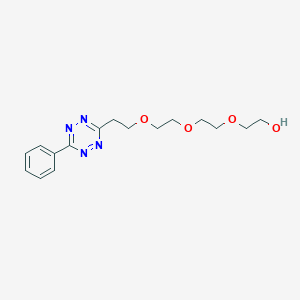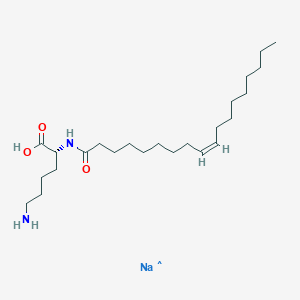
NLG802
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NLG802 is an orally bioavailable prodrug of indoximod, a methylated tryptophan, with immune checkpoint inhibitory and antineoplastic activities. Upon oral administration, the indoximod prodrug NLG802 is converted to indoximod. Indoximod targets, binds to and inhibits the enzyme indoleamine 2,3-dioxygenase (IDO; IDO1), which converts the essential amino acid tryptophan into the immunosuppressive metabolite kynurenine. By increasing tryptophan levels and decreasing kynurenine levels, indoximod restores and promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and causes a reduction in tumor-associated regulatory T cells (Tregs).
Wissenschaftliche Forschungsanwendungen
Nuclear Localization of Human Nanog : This research investigates the nuclear localization signal (NLS) motif required for human Nanog nuclear import. It's significant in understanding the transcriptional factors required for stem cell pluripotency and their localization in the nucleus (Do et al., 2007).
Nonlinear Optics in Daily Life : This paper provides an overview of nonlinear optics (NLO) and its applications, including improving lasers, interacting with materials, and information technology. It highlights the impact of NLO in areas like advanced spectroscopy, materials analysis, and communication technologies (Garmire, 2013).
Plasmonic Imaging of Cancer Cell Communities : This study discusses the use of plasmonic nanoparticles, specifically nuclear-targeted silver nanoparticles, for imaging and understanding the behavior of human oral cancer cells during apoptosis. It's relevant for cancer diagnosis and treatment research (Austin et al., 2011).
NanoLuc in Bioluminescence : NanoLuc (NLuc), a novel bioluminescence platform, is discussed for its potential applications in biomedical research. Its enhanced stability, luminescence, and versatility make it suitable for various applications, including disease detection and molecular imaging (England et al., 2016).
Antiangiogenic Cancer-Specific Dual-Targeting Nanoradiopharmaceutical : This research involves synthesizing a nanoradiopharmaceutical targeting cancer-specific markers and evaluating its ability to inhibit angiogenesis. It's an innovative approach in cancer therapy (González-Ruíz et al., 2017).
Natural Language Generation in Interactive Systems : This is an overview of natural language generation (NLG) in interactive systems, detailing techniques and challenges in NLG for applications like dialog systems and multimodal interfaces. It's relevant for understanding the computational representation and analysis of human language (Stent & Bangalore, 2014).
Eigenschaften
Produktname |
NLG802 |
|---|---|
IUPAC-Name |
N/A |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NLG802; NLG-802; NLG 802; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)
